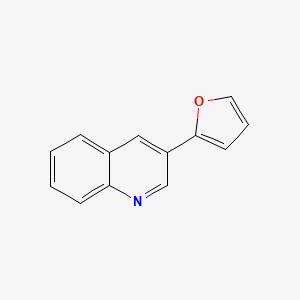
3-(Furan-2-yl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Furan-2-yl)quinoline is a heterocyclic compound that combines a quinoline moiety with a furan ring. Quinoline is a nitrogen-containing aromatic compound, while furan is an oxygen-containing aromatic compound. The fusion of these two rings results in a compound with unique chemical and biological properties. Quinoline derivatives are known for their wide range of biological activities, including antibacterial, antifungal, antimalarial, and anticancer properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Furan-2-yl)quinoline can be achieved through various methods. One common approach involves the cyclization of 2-aminobenzophenone with furan-2-carboxaldehyde under acidic conditions. Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a furan-2-boronic acid is coupled with a 2-bromoquinoline .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, are often employed to enhance efficiency and reduce environmental impact .
化学反应分析
Types of Reactions: 3-(Furan-2-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the quinoline and furan rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with amines or thiols.
Major Products Formed:
- Oxidation of the furan ring forms furan-2-carboxylic acid derivatives.
- Reduction of the quinoline ring forms tetrahydroquinoline derivatives.
- Substitution reactions yield various functionalized quinoline and furan derivatives .
科学研究应用
3-(Furan-2-yl)quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic applications, including antimalarial and anti-inflammatory properties.
Industry: Used in the development of dyes, agrochemicals, and pharmaceuticals
作用机制
The mechanism of action of 3-(Furan-2-yl)quinoline involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: It inhibits bacterial and fungal enzymes, disrupting their metabolic processes.
Anticancer Activity: It induces apoptosis in cancer cells by targeting specific signaling pathways and enzymes involved in cell proliferation.
Antimalarial Activity: It interferes with the heme detoxification process in Plasmodium parasites, leading to their death
相似化合物的比较
Quinoline: A nitrogen-containing aromatic compound with similar biological activities.
Furan: An oxygen-containing aromatic compound with applications in organic synthesis.
2-(Furan-2-yl)quinoline: A closely related compound with a furan ring attached at the 2-position of the quinoline ring
Uniqueness: 3-(Furan-2-yl)quinoline is unique due to the specific positioning of the furan ring at the 3-position of the quinoline ring, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, enhancing its potential as a therapeutic agent .
属性
CAS 编号 |
129887-24-7 |
|---|---|
分子式 |
C13H9NO |
分子量 |
195.22 g/mol |
IUPAC 名称 |
3-(furan-2-yl)quinoline |
InChI |
InChI=1S/C13H9NO/c1-2-5-12-10(4-1)8-11(9-14-12)13-6-3-7-15-13/h1-9H |
InChI 键 |
NKZMSQASQVABNZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C3=CC=CO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















